[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid

Lipophilicity Drug-likeness Pharmacokinetics

Fenclozic acid validated the anti-inflammatory potential of 2-aryl-thiazole-4-acetic acids, but its CYP-mediated hepatotoxicity halted clinical development. [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 16441-29-5) replaces the 4-chlorophenyl toxicophore with a 3-methylphenyl group, preserving the pharmacophore while eliminating the structural alert. • Meta-tolyl substitution removes CYP bioactivation liability; LogP 2.99, MW 233, zero Rule-of-5 violations • Carboxylic acid enables rapid amide/ester library synthesis; matched ester CAS 16441-35-3 available • mp 110-111 °C supports solid dispersion & hot-melt extrusion formulations

Molecular Formula C12H11NO2S
Molecular Weight 233.29 g/mol
CAS No. 16441-29-5
Cat. No. B096701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid
CAS16441-29-5
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=NC(=CS2)CC(=O)O
InChIInChI=1S/C12H11NO2S/c1-8-3-2-4-9(5-8)12-13-10(7-16-12)6-11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
InChIKeyDLMICSWBTHJZTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid Overview


[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 16441-29-5; molecular formula C₁₂H₁₁NO₂S; MW 233.29 g/mol) is a 2,4-disubstituted thiazole acetic acid derivative bearing a meta-tolyl substituent at the 2-position of the thiazole ring . It belongs to the aryl-thiazole acetic acid class, which includes the clinically studied NSAID fenclozic acid (Myalex; [2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid) and the anti-inflammatory agent fentiazac [1][2]. The compound features a carboxylic acid moiety at the thiazole 4-position via a methylene bridge, enabling derivatization into amides, esters, and other conjugates for structure-activity relationship (SAR) exploration [3]. It is commercially available as a research chemical with certified purity from major suppliers including Sigma-Aldrich and Santa Cruz Biotechnology .

Scaffold repurposing: Non-chlorinated 2-aryl-thiazole-4-acetic acid pharmacophore for anti-inflammatory target space exploration.
Regioisomeric SAR: Meta-methyl substitution pattern enables electronic and steric profiling distinct from para-substituted analogs.
Derivatization-ready: Free carboxylic acid handle supports amide, ester, and conjugate library synthesis.

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic Acid vs. Fenclozic Acid


Within the 2-aryl-thiazole-4-acetic acid class, even a single-atom change in the aryl substituent profoundly alters key drug-discovery parameters. Fenclozic acid ([2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid), the most structurally proximate clinically studied analog, was withdrawn in 1970 due to jaundice caused by cytochrome P450-mediated bioactivation of its 4-chlorophenyl group [1][2]. The present compound replaces the 4-chlorophenyl substituent with a 3-methylphenyl (m-tolyl) group, eliminating this established hepatotoxic structural alert while retaining the thiazole-4-acetic acid pharmacophore associated with anti-inflammatory, analgesic, and antipyretic activity [3][4]. Additionally, the meta-methyl substitution pattern generates a distinct lipophilicity profile (ACD/LogP 2.99; LogD at pH 7.4 of -0.18) compared with the para-chloro analog (LogP ~2.7–3.3) , directly impacting tissue distribution, metabolic clearance, and oral bioavailability predictions. Generic substitution between these compounds without experimental validation therefore risks introducing an unrecognized toxophore or altering pharmacokinetic behavior in unpredictable ways.

Target Compound
Meta-tolyl substituent removes the established hepatotoxic structural alert present in the para-chloro analog, fenclozic acid.
Scaffold selection
Fenclozic Acid (Class Analog)
4-chlorophenyl group is a documented CYP-mediated hepatotoxicophore; generic substitution may introduce unrecognized toxicity risk.
Toxicophore alert
Target Compound
Lower melting point (110–111 °C) and distinct LogD profile may alter dissolution and tissue distribution compared to halogenated analogs.
Property context
Para-Methyl Regioisomer
Electronic profile differs (σₘ vs σₚ); regioisomeric SAR divergence is common in thiazole-based target engagement and may not transfer.
SAR mismatch

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic Acid: Key Evidence


Lipophilicity and Ionization Profile vs. Fenclozic Acid

At physiological pH (7.4), [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid exhibits an ACD/LogD of -0.18, substantially lower than its neutral LogP of 2.99, indicating significant ionization of the carboxylic acid group and favoring aqueous solubility over membrane partitioning in blood and interstitial fluid . By comparison, fenclozic acid ([2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid) has a reported LogP of approximately 3.29 . Although experimental LogD at pH 7.4 is not directly available for fenclozic acid, its higher LogP combined with a similar pKa (predicted ~4.5 for fenclozic acid versus JChem-predicted pKa 4.66 for the target [1]) suggests a higher LogD at pH 7.4 and consequently greater tissue partitioning and potential for intracellular accumulation. The lower LogD of the target compound at physiological pH predicts reduced volume of distribution and potentially faster renal clearance compared to the more lipophilic chloro analog.

Lipophilicity & Ionization
Cross-study comparable
LogD (pH 7.4) = -0.18
Target LogP = 2.99 vs. Fenclozic Acid LogP ~3.29
Supports lower tissue partitioning and plasma-exposure relationship review.
Computed values; experimental LogD confirmation pending.
Lipophilicity Drug-likeness Pharmacokinetics ADME

Hepatotoxicophore Absence vs. Fenclozic Acid

Fenclozic acid ([2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetic acid; Myalex) was withdrawn from clinical development in 1970 due to jaundice observed in rheumatoid arthritis patients [1]. Mechanistic studies demonstrated that the hepatotoxicity is mediated by cytochrome P450-dependent bioactivation of the 4-chlorophenyl group, leading to time-dependent covalent binding to hepatic proteins in NADPH-supplemented human liver microsomes [2]. In HRN™ (hepatic CYP reductase null) mice, fenclozic acid at 100 mg/kg caused significant ALT elevation in wild-type but not CYP-deficient animals, confirming CYP-dependent toxicity [3]. [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid replaces the 4-chlorophenyl group with a 3-methylphenyl (m-tolyl) substituent. The methyl group is not a known substrate for CYP-mediated reactive metabolite formation via the same para-oxidation/quinoid pathway available to the 4-chloro substituent. While direct comparative hepatotoxicity data for the target compound are not available, this structural modification eliminates the specific toxicophore implicated in fenclozic acid's clinical failure.

Hepatotoxicophore Absence
Class-level inference
3-Methylphenyl replaces 4-chlorophenyl group.
Fenclozic acid: CYP-dependent covalent binding and ALT elevation reported.
Reported structural alert elimination context.
Direct comparative hepatotoxicity data unavailable; inferred from class-level SAR.
Hepatotoxicity Structural alert Drug safety Toxicophore

Solid-State Properties vs. Fenclozic Acid

The experimentally determined melting point of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid is 110–111 °C (Sigma-Aldrich; powder form) . In contrast, fenclozic acid melts at 150–156 °C (crystalline solid from ethyl acetate) [1][2]. This ~40–45 °C difference reflects weaker crystal lattice energy in the 3-methylphenyl analog, which generally correlates with higher intrinsic solubility and faster dissolution rates—key parameters for oral bioavailability . Additionally, the target compound's estimated water solubility of 331.8 mg/L (WSKOW v1.41, based on log Kow 2.74) further supports formulation advantages. The lower melting point also facilitates handling in laboratory-scale solid-dispersion and hot-melt formulation protocols.

Solid-State Properties
Cross-study comparable
mp 110–111 °C
Δmp ≈ -40 °C vs. Fenclozic Acid
May support higher solubility and formulation screening.
Estimated water solubility: 331.8 mg/L.
Solid-state properties Formulation Melting point Solubility

Regioisomeric Comparison: Meta vs. Para Methyl

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 16441-29-5) is the meta-methyl regioisomer of [2-(4-methylphenyl)-1,3-thiazol-4-yl]acetic acid (CAS 16441-30-8). In the broader 2-aryl-thiazole SAR literature, the position of the methyl substituent on the phenyl ring modulates both electronic (inductive and resonance) and steric interactions with biological targets [1]. Meta-substitution exerts a predominantly inductive electron-withdrawing effect (-I) with minimal resonance contribution, whereas para-substitution allows resonance donation (+M) from the methyl group into the thiazole π-system, altering the electron density at the thiazole nitrogen and sulfur atoms . These differences affect hydrogen-bond acceptor strength of the thiazole nitrogen and the conformational preferences of the acetic acid side chain. While direct comparative biological data between the meta- and para-methyl isomers are not available in the published literature, regioisomeric differentiation is a well-established determinant of target binding in thiazole-based kinase inhibitors and GPCR ligands [2]. Users should not assume interchangeable biological activity between these two commercially available isomers.

Regioisomeric SAR
Class-level inference
Meta-methyl (σₘ = -0.07)
vs. Para-methyl (σₚ = -0.17)
Electronic profile may diverge in target binding and selectivity.
Direct biological data unavailable; general thiazole SAR context.
Regioisomerism SAR Electronic effects Steric effects

Drug-Likeness Comparison with Fentiazac

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid complies with all Lipinski Rule-of-5 criteria: MW 233.29 (<500), ACD/LogP 2.99 (<5), 1 H-bond donor (<5), and 3 H-bond acceptors (<10) . Its topological polar surface area (TPSA) of 78 Ų falls well below the 140 Ų threshold associated with poor oral absorption and below the 90 Ų threshold suggested for blood-brain barrier penetration . This favorable drug-likeness profile contrasts with the heavier, more lipophilic trisubstituted thiazole analogs such as fentiazac (MW 329.80; C₁₇H₁₂ClNO₂S) [1], which carries a 4-chlorophenyl and a 2-phenyl group. The target compound's compact, rule-of-5-compliant structure positions it as a more versatile starting point for lead optimization, as it allows greater scope for molecular weight and lipophilicity increases during subsequent analoging before reaching developability limits.

Drug-Likeness Profile
Cross-study comparable
MW 233.29; LogP 2.99
TPSA 78 Ų; 0 Rule-of-5 violations
Low-MW, rule-of-5 compliant scaffold supports optimization headroom.
Comparison against fentiazac (MW 329.80).
Drug-likeness Lipinski rules Permeability Oral bioavailability

[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic Acid Applications


Non-Hepatotoxic Anti-Inflammatory Scaffold

Fenclozic acid established the 2-aryl-thiazole-4-acetic acid class as having clinically validated anti-inflammatory, analgesic, and antipyretic efficacy, with potency comparable to phenylbutazone in short-duration tests and superior potency in longer-duration models [1]. However, fenclozic acid's clinical development was terminated due to hepatotoxicity linked to CYP-mediated bioactivation of its 4-chlorophenyl group [2][3]. [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid retains the identical thiazole-4-acetic acid pharmacophore while substituting the 4-chlorophenyl with a 3-methylphenyl group, thereby eliminating the established toxicophore. This compound is therefore positioned as a strategic starting point for medicinal chemistry programs aiming to re-engage the 2-aryl-thiazole-4-acetic acid anti-inflammatory target space with a scaffold free of the known structural alert that caused fenclozic acid's clinical failure. Its favorable drug-likeness parameters (LogP 2.99, MW 233, zero Rule-of-5 violations) provide ample optimization headroom for further analog synthesis.

Meta-Substituted Regioisomer for SAR Library Synthesis

The commercial availability of distinct regioisomers—[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetic acid (meta, CAS 16441-29-5) and [2-(4-methylphenyl)-1,3-thiazol-4-yl]acetic acid (para, CAS 16441-30-8)—enables systematic exploration of aryl substitution positional effects on biological target engagement [1]. The carboxylic acid functionality at the thiazole 4-position permits straightforward derivatization into amides, esters, and hydrazides, facilitating the rapid generation of compound libraries for SAR analysis across multiple therapeutic targets [2]. The meta-methyl isomer is of particular interest because its electronic profile (σₘ = -0.07) differs from the para-methyl isomer (σₚ = -0.17), and this electronic difference can translate into divergent target binding affinities and selectivity profiles, as documented in CRTH2 antagonist and COX inhibitor thiazole programs [3].

Low-Melting-Point Form for Formulation Development

With an experimentally determined melting point of 110–111 °C [1]—substantially lower than fenclozic acid (155–156 °C) [2]—[2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid offers practical advantages in preclinical formulation. Lower-melting crystalline solids generally exhibit higher intrinsic solubility and faster dissolution kinetics, which are critical for achieving adequate oral exposure in rodent pharmacokinetic studies without resorting to complex enabling formulations [3]. The compound's estimated aqueous solubility of 331.8 mg/L supports solution and suspension formulation approaches. Additionally, the melting point below 120 °C enables the use of solid dispersion and hot-melt extrusion techniques without thermal degradation risk, broadening the formulation toolkit available during lead optimization.

Carboxylic Acid Synthon for Prodrugs and Conjugates

The pendent carboxylic acid group of [2-(3-Methylphenyl)-1,3-thiazol-4-yl]acetic acid serves as a versatile synthetic handle for generating amide conjugates with primary amines, ester prodrugs, and other derivatives [1][2]. This is directly relevant to thiazole acetic acid derivative programs where the carboxylic acid moiety has been elaborated to modulate pharmacokinetic properties (e.g., ester prodrugs for improved oral absorption), introduce targeting ligands, or generate acyl glucuronide metabolite standards for in vitro drug metabolism studies. The ethyl ester analog (CAS 16441-35-3) is also commercially available [3], providing a matched ester/acid pair for comparative bioactivity and metabolic stability assessments. The compound's availability from Sigma-Aldrich with defined purity (95%) and melting point certification supports reproducible laboratory-scale derivatization workflows.

Application
Selection Property
Validation Focus
Anti-inflammatory scaffold repurposing
Non-chlorinated pharmacophore
Hepatotoxicophore absence review
Regioisomeric SAR library synthesis
Meta-methyl substitution context
Electronic and steric effect profiling
Preclinical formulation development
Low melting point (110–111 °C)
Solubility and dissolution assessment
Prodrug and conjugate synthesis
Free carboxylic acid handle
Derivatization and metabolic stability

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